Enantioselectivity at GABA(B) and GABA(C) Receptors: (R)-GABOB vs. (S)-GABOB
The (R)-enantiomer of 4-amino-3-hydroxybutanoic acid (GABOB)—the deprotected form of the target compound—exhibits significantly higher agonist activity than the (S)-enantiomer at human recombinant ρ1 GABA(C) receptors and GABA(B) receptors [1].
| Evidence Dimension | Agonist activity rank order |
|---|---|
| Target Compound Data | (R)-GABOB: full agonist, higher potency |
| Comparator Or Baseline | (S)-GABOB: full agonist, lower potency |
| Quantified Difference | Enantioselectivity: (R) > (S) at GABA(C) and GABA(B) receptors |
| Conditions | Human recombinant ρ1 GABA(C) receptors expressed in Xenopus oocytes; two-electrode voltage clamp electrophysiology |
Why This Matters
This stereospecific receptor interaction means that only the (R)-configured building block can yield bioactive GABOB-derived compounds; procurement of the (S)-enantiomer or racemate would produce inactive or subpotent products in GABAergic drug discovery programs.
- [1] Hinton T, Chebib M, Johnston GA. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors. Bioorg Med Chem Lett. 2008;18(1):402-404. doi:10.1016/j.bmcl.2007.10.019. View Source
